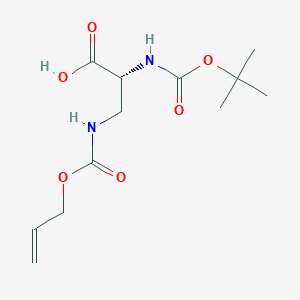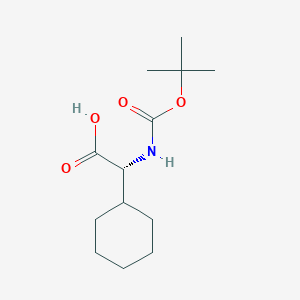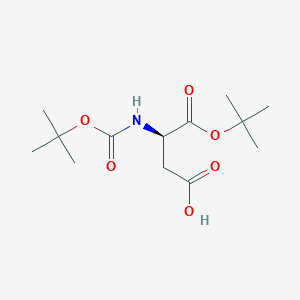
Boc-D-Ala(2'-quinolyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Ala(2’-quinolyl)-OH is a biochemical used for proteomics research . It has the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving Boc-D-Ala(2’-quinolyl)-OH are not provided in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics research .Physical And Chemical Properties Analysis
Boc-D-Ala(2’-quinolyl)-OH has a molecular weight of 316.35 g/mol . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including Boc-D-Ala(2'-quinolyl)-OH, have been extensively studied for their anticorrosive properties. These compounds are known for their high electron density, which enables them to form stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Applications
The photocatalytic properties of Boc-D-Ala(2'-quinolyl)-OH derivatives have garnered interest, especially in environmental and energy applications. These compounds, through their interaction with light, can facilitate the breakdown of pollutants and contribute to the development of clean energy solutions. Their ability to absorb and utilize visible light efficiently is key to enhancing photocatalytic performance, making them suitable for applications ranging from pollution remediation to energy conversion (Ni, Sun, Zhang, & Dong, 2016).
Green Chemistry and Medicinal Applications
Boc-D-Ala(2'-quinolyl)-OH and its derivatives are prominent in green chemistry, aiming to reduce the environmental impact of chemical processes and products. These compounds are synthesized through methods that minimize the use of hazardous substances, showcasing their role in developing non-toxic, environmentally friendly chemical processes. Furthermore, quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties, making them valuable in drug discovery and development (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).
Organic Light-Emitting Diodes (OLEDs)
The application of Boc-D-Ala(2'-quinolyl)-OH derivatives in OLEDs highlights their role in the advancement of organic electronics. These materials are investigated for their potential as 'metal-free' infrared emitters, contributing to the development of devices that are more energy-efficient and environmentally friendly. Their structural properties allow for fine-tuning of electronic and optical characteristics, making them suitable for various applications in organic optoelectronics (Squeo & Pasini, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427278 |
Source


|
| Record name | Boc-D-Ala(2'-quinolyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Ala(2'-quinolyl)-OH | |
CAS RN |
170157-64-9 |
Source


|
| Record name | Boc-D-Ala(2'-quinolyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














